molecular formula C28H28ClF2N3O B12716285 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride CAS No. 110406-34-3

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride

Cat. No.: B12716285
CAS No.: 110406-34-3
M. Wt: 496.0 g/mol
InChI Key: LARRNCVITGSLBY-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-((4-fluorophenyl)methyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and various substituted amines. The reaction conditions may involve:

    Temperature: Controlled heating to facilitate the reaction.

    Catalysts: Acid or base catalysts to promote the formation of the desired product.

    Solvents: Organic solvents like dichloromethane or ethanol to dissolve reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and monitoring of reaction progress.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain a pure product.

    Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phthalazinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying biological activities.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological properties and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

110406-34-3

Molecular Formula

C28H28ClF2N3O

Molecular Weight

496.0 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C28H27F2N3O.ClH/c29-22-11-7-20(8-12-22)18-27-25-5-1-2-6-26(25)28(34)33(31-27)24-4-3-16-32(17-15-24)19-21-9-13-23(30)14-10-21;/h1-2,5-14,24H,3-4,15-19H2;1H

InChI Key

LARRNCVITGSLBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)CC2=CC=C(C=C2)F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Origin of Product

United States

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